molecular formula C29H24NO2P B1370738 (3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide CAS No. 7743-29-5

(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide

Cat. No.: B1370738
CAS No.: 7743-29-5
M. Wt: 449.5 g/mol
InChI Key: NGMHKLBPMGQBFN-UHFFFAOYSA-N
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Description

“(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide” is a chemical compound that has been researched in the scientific community . It is related to “3-(1,3-Dioxoisoindolin-2-yl)propanal”, which has a CAS Number of 2436-29-5 and a molecular weight of 203.2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Retinal Derivatives : The reaction of [2-(β-Ionylidene)propyl]triphenylphosphonium bromide with 3-methyl-4-oxobut-2-enenitrile in 1,2-epoxybutane followed by DIBAL-H reduction produces a mixture of 11-Z- and all-E-11-methylretinal, important for vitamin A synthesis (Dawadi, Verhoeven, & Lugtenburg, 2011).

  • Antitumor Properties : A study revealed significant antitumor activity in compounds containing the 1,3-dihydro-1,3-dioxo-2H-isoindole ring system coupled with a triarylphosphonium halide moiety (Dubois, Lin, & Beisler, 1978).

Applications in Medicinal Chemistry

  • Antitumor Compounds : Phosphonium bromide derivatives have been studied for their antitumor properties, with some showing activity against lymphocytic leukemia (Dubois, Lin, & Beisler, 1978).

  • Effects on Schistosoma Mansoni : Certain phosphonium salts, including hexyltriphenylphosphonium bromide, demonstrate strong anticholinergic effects on Schistosoma mansoni, indicating potential for treating parasitic infections (McAllister, Dotson, Grim, & Hillman, 1980).

Material Science and Corrosion Inhibition

  • QSAR of Corrosion Inhibitors : Quantum chemical calculations of various phosphonium bromide compounds, including methyl and vinyl derivatives, demonstrate a good correlation between quantum calculation values and corrosion current, suggesting their potential as corrosion inhibitors (Xia Ming, 2003).

Synthesis of Organic Compounds

  • Synthesis of Ylides : The synthesis of ylide(4-carboxybutyl)triphenylphosphonium bromide from triphenylphosphine and 5-bromovaleric acid in acetonitrile highlights its role in the stereo-selective synthesis of drugs (Li Fang-shi, 2008).

Crystallography and Structural Analysis

  • Crystal Structure Determination : Studies on the crystal structure of various triphenylphosphonium bromide derivatives provide insights into their molecular architecture and potential applications in material science (Nokhbeh, Gholizadeh, Salimi, Sparkes, 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide involves the reaction of triphenylphosphine with 3-bromo-1-chloropropane to form (3-bromopropyl)triphenylphosphonium bromide. This intermediate is then reacted with 1,3-dioxoisoindoline-2-one to yield the final product.", "Starting Materials": [ "Triphenylphosphine", "3-bromo-1-chloropropane", "1,3-dioxoisoindoline-2-one" ], "Reaction": [ { "Reactants": "Triphenylphosphine + 3-bromo-1-chloropropane", "Conditions": "In anhydrous ether under nitrogen atmosphere", "Products": "(3-bromopropyl)triphenylphosphonium bromide" }, { "Reactants": "(3-bromopropyl)triphenylphosphonium bromide + 1,3-dioxoisoindoline-2-one", "Conditions": "In anhydrous DMF under nitrogen atmosphere", "Products": "(3-(1,3-Dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide" } ] }

CAS No.

7743-29-5

Molecular Formula

C29H24NO2P

Molecular Weight

449.5 g/mol

IUPAC Name

2-[3-(triphenyl-λ5-phosphanylidene)propyl]isoindole-1,3-dione

InChI

InChI=1S/C29H24NO2P/c31-28-26-19-10-11-20-27(26)29(32)30(28)21-12-22-33(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-11,13-20,22H,12,21H2

InChI Key

NGMHKLBPMGQBFN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](CCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Canonical SMILES

C1=CC=C(C=C1)P(=CCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 3-phthalimidopropyltriphenylphosphonium bromide was prepared as follows. To a solution of triphenylphosphine (24.5 g, Aldrich, U.S.A.) in toluene (200 mL) was added N-(3-bromopropyl)phthalimide (25 g, Aldrich, U.S.A.). The mixture was heated to reflux overnight. The white solid so formed was isolated by filtration and dried under vacuum to yield 3-phthalimidopropyltriphenylphosphonium bromide (22.8 g).
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
3-phthalimidopropyltriphenylphosphonium bromide

Synthesis routes and methods II

Procedure details

2.50 g (9.33 mmol) of 2-(3-bromopropyl)-1H-isoindole-1,3(2H)-dione in 25 ml of xylene were degassed with argon, and 2.45 g (9.33 mmol) of triphenylphosphine were added. The mixture was stirred under reflux for 24 h and then filtered at 70° C. The filter cake was washed with a little di-ethyl ether and dried under high vacuum. This gave 3.50 g (70.8% of theory) of the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl](triphenyl)phosphonium Bromide

Synthesis routes and methods III

Procedure details

A solution of N-(3-bromopropyl)phthalimide (25.0 g, 93.2 mmol) and triphenylphosphine (24.5 g, 93.2 mmol) in toluene (200 mL) was stirred and heated to reflux for 15 hours. The reaction mixture was cooled to ambient temperature and the resulting precipitate was collected by filtration, washed with toluene, and dried under vacuum to afford (3-(1,3-dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide as a white powder (17.9 g, 36% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
(3-(1,3-dioxoisoindolin-2-yl)propyl)triphenylphosphonium bromide
Yield
36%

Synthesis routes and methods IV

Procedure details

A mixture of 20 mmole of N-(3-bromopropyl)phthalimide and 22 mmole of triphenylphosphine in 50 ml of benzene is heated at reflux temperature for 2 days. The solid which separates on cooling is filtered, washed with benzene and dried under reduced pressure to give 3-phthalimidopropyl triphenylphosphonium bromide. To a solution of 100 ml of dry liquid ammonia is added finely divided sodium (0.46 g or 2 × 10-2M) and a catalytic amount of ferric nitrate. When the blue sodium solution turns gray 10 g or 2 × 10-2M of finely powdered 3-phthalimidopropyltriphenylphosphonium bromide is added. After stirring for 15 minutes the ammonia is evaporated under a stream of nitrogen. To the residue is added 100 ml of anhydrous benzene and the solution is boiled for about 10 minutes under nitrogen. The solid residue is filtered pff and to the filtrate, containing salt free 3-phthalimidopropylidene triphenylphosphorane is added 6.6 g of 5 × 10-2M of ethyl trifluoroacetate. The reaction mixture is heated at reflux temperature under nitrogen for 12 hours. Concentration of the solvent leaves a residue which is distilled under high vacuum to afford 2-ethoxy-1,1,1-trifluoro-5-phthalimidopent-2ene. A solution of 3 g of 2-ethoxy-1,1,1-trifluoro-5-phthalimidopent- 2-ene in 50 ml of ether is treated with a solution of 1 M of sulfuric acid in 50 ml of water. The reaction mixture is stirred for one half hour at 25° C. The ether phase is separated, washed with brine, and dried over magnesium sulfate and concenrated to give trifluoromethyl 3-phthalimidopropyl ketone.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
3-phthalimidopropyl triphenylphosphonium bromide

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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